molecular formula C12H15BrN2O2 B11950135 4-Bromo-N-{[(piperidin-1-yl)oxy]carbonyl}aniline CAS No. 21094-56-4

4-Bromo-N-{[(piperidin-1-yl)oxy]carbonyl}aniline

Cat. No.: B11950135
CAS No.: 21094-56-4
M. Wt: 299.16 g/mol
InChI Key: CIURQMFTOXPHKW-UHFFFAOYSA-N
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Description

1-{[(4-bromoanilino)carbonyl]oxy}piperidine is an organic compound that features a piperidine ring bonded to a 4-bromoanilino group through a carbonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(4-bromoanilino)carbonyl]oxy}piperidine typically involves the reaction of 4-bromoaniline with piperidine in the presence of a carbonylating agent. One common method is to use phosgene or triphosgene as the carbonylating agent. The reaction is usually carried out in an inert solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of 1-{[(4-bromoanilino)carbonyl]oxy}piperidine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions: 1-{[(4-bromoanilino)carbonyl]oxy}piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the aniline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed:

    Substitution Reactions: Products with various substituents replacing the bromine atom.

    Oxidation Reactions: Products with additional oxygen-containing functional groups.

    Reduction Reactions: Alcohol derivatives of the original compound.

Scientific Research Applications

1-{[(4-bromoanilino)carbonyl]oxy}piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{[(4-bromoanilino)carbonyl]oxy}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl group can form hydrogen bonds with active site residues, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

  • 1-{[(4-chloroanilino)carbonyl]oxy}piperidine
  • 1-{[(4-fluoroanilino)carbonyl]oxy}piperidine
  • 1-{[(4-methoxyanilino)carbonyl]oxy}piperidine

Comparison:

  • 1-{[(4-bromoanilino)carbonyl]oxy}piperidine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding affinity compared to its chloro, fluoro, and methoxy analogs.

Properties

CAS No.

21094-56-4

Molecular Formula

C12H15BrN2O2

Molecular Weight

299.16 g/mol

IUPAC Name

piperidin-1-yl N-(4-bromophenyl)carbamate

InChI

InChI=1S/C12H15BrN2O2/c13-10-4-6-11(7-5-10)14-12(16)17-15-8-2-1-3-9-15/h4-7H,1-3,8-9H2,(H,14,16)

InChI Key

CIURQMFTOXPHKW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)OC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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